Boiling Point vs. n‑Dodecane and Positional Tetramethyloctane Isomers: 3,3,6,6‑Substitution Maximizes Volatility Suppression Within the C12 Manifold
The normal boiling point of 3,3,6,6‑tetramethyloctane is 462.9 K (189.8 °C), as established by Birch, Gripp et al. (1952) and critically evaluated by TRC [1]. This value is approximately 26.5 °C lower than that of linear n‑dodecane (489.3 K; ~216 °C) [2] and falls at the lower end of the tetramethyloctane distribution: 2,2,4,4‑tetramethyloctane boils at 464.9 K (191.8 °C) , whereas 2,2,3,3‑tetramethyloctane boils at ~476 K (203 °C) [3]. The symmetric gem‑dimethyl substitution pattern of the 3,3,6,6 isomer thus uniquely positions it for use as a volatile branched alkane of defined boiling point in gas‑chromatographic retention‑index calibrations and vapor‑pressure modeling.
| Evidence Dimension | Normal boiling point (Tboil, K) |
|---|---|
| Target Compound Data | 462.9 K (189.8 °C) [1] |
| Comparator Or Baseline | n‑Dodecane: 489.3 K (216.3 °C) [2]; 2,2,4,4‑Tetramethyloctane: 464.9 K (191.8 °C) ; 2,2,3,3‑Tetramethyloctane: ~476 K (203 °C) [3] |
| Quantified Difference | ΔT = –26.4 K vs. n‑dodecane; –2.0 K vs. 2,2,4,4 isomer; –13.1 K vs. 2,2,3,3 isomer |
| Conditions | Experimental determination at ambient pressure; TRC uncertainty ±0.6 K |
Why This Matters
A 26 K boiling‑point difference between positional isomers is sufficient to cause misidentification in GC analysis or to fail a distillation‑based purification protocol; precise knowledge of the authentic reference boiling point is therefore mandatory for procurement of analytical standards.
- [1] Birch, S.F., Gripp, V., et al. (1952). J. Chem. Soc., pp. 370–376. Data compiled by TRC, NIST Boulder (uncertainty ±0.6 K). View Source
- [2] Basechem: n‑Dodecane physical properties. Accessed 2026. View Source
- [3] Chemsrc: 2,2,3,3‑Tetramethyloctane (CAS 30586‑18‑6) physical properties. View Source
